molecular formula C19H24N2O4S B3698591 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3698591
M. Wt: 376.5 g/mol
InChI Key: NHJMGALTXIQWDW-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound Its structure consists of an acetamide backbone with various functional groups, including dimethyl, methylsulfonyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 2,3-dimethylaniline, undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,3-dimethyl-N-methylsulfonylaniline.

    Acetamide Formation: The sulfonylated aniline derivative is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide may have various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-phenyl)acetamide: Lacks the ethoxy group, making it less polar.

    2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of the ethoxy group in 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide may confer unique properties, such as increased solubility in organic solvents or altered biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-25-18-12-7-6-10-16(18)20-19(22)13-21(26(4,23)24)17-11-8-9-14(2)15(17)3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMGALTXIQWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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